molecular formula C34H69N3O5S B12750655 2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate CAS No. 94022-76-1

2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate

Cat. No.: B12750655
CAS No.: 94022-76-1
M. Wt: 632.0 g/mol
InChI Key: WMAWSOPSXJJRDM-UHFFFAOYSA-N
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Description

2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate is a chemical compound with the molecular formula C33H66N3O.CH3O4S and a molecular weight of 631.994 . It is known for its unique structure, which includes an imidazolinium ring substituted with tridecyl and myristamidoethyl groups. This compound is often used in various industrial and scientific applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate typically involves the reaction of 1-methylimidazole with tridecyl bromide to form 1-tridecyl-1-methylimidazolium bromide. This intermediate is then reacted with myristoyl chloride to introduce the myristamidoethyl group. Finally, the resulting compound is treated with methyl sulfate to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced reactors and purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The imidazolinium ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the imidazolinium ring.

Scientific Research Applications

2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting various cellular processes. It can also interact with proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Tridecyl-3-methylimidazolium chloride
  • 1-Tridecyl-2-methylimidazolium bromide
  • 1-Tridecyl-1-methylimidazolium iodide

Uniqueness

Compared to similar compounds, 2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate stands out due to the presence of the myristamidoethyl group, which enhances its surfactant properties and makes it more effective in various applications. This unique structure allows for better interaction with biological membranes and proteins, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

94022-76-1

Molecular Formula

C34H69N3O5S

Molecular Weight

632.0 g/mol

IUPAC Name

methyl sulfate;N-[2-(1-methyl-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]tetradecanamide

InChI

InChI=1S/C33H65N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-32-34-28-30-36(32,3)31-29-35-33(37)27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-31H2,1-3H3;1H3,(H,2,3,4)

InChI Key

WMAWSOPSXJJRDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

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